Cas no 74536-43-9 (2-Benzamido-2-phenylacetic Acid)
2-Benzamido-2-phenylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzamido-2-phenylacetic acid
- (Benzoylamino)(phenyl)acetic acid
- N-BENZOYLPHENYLGLYCINE
- 2-(benzoylamino)-2-phenylacetic acid
- 2-phenyl-2-(phenylformamido)acetic acid
- phenyl[(phenylcarbonyl)amino]acetic acid
- SMR000126722
- MLS000544965
- (2R)-2-benzamido-2-phenylacetic acid
- Bionet2_001416
- MLS002206396
- (Benzoylamino)phenylacetic acid
- phenyl(phenylformamido)acetic acid
- HMS1368A08
- AL
- 74536-43-9
- Z85968888
- F17497
- J-501792
- ACDLFRQZDTZESK-UHFFFAOYSA-N
- BENZOYLAMINO-PHENYL-ACETIC ACID
- AKOS016340002
- DTXSID50403128
- MFCD00666894
- CHEMBL1722404
- 29670-63-1
- AKOS000264476
- SR-01000309093
- SCHEMBL1649573
- benzeneacetic acid, .alpha.-(benzoylamino)-
- EN300-24233
- FT-0683657
- alpha-(Benzoylamino)benzeneacetic acid
- CS-0149807
- 3J-319S
- SR-01000309093-1
- benzeneacetic acid, alpha-(benzoylamino)-
- ALBB-012976
- STK895673
- 2-Benzamido-2-phenylacetic Acid
-
- MDL: MFCD00666894
- Inchi: 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
- InChI Key: ACDLFRQZDTZESK-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=CC=1)NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 255.09000
- Monoisotopic Mass: 255.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4
- XLogP3: 2.5
Experimental Properties
- PSA: 66.40000
- LogP: 2.63320
2-Benzamido-2-phenylacetic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Benzamido-2-phenylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118273-100g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 100g |
$378.00 | 2023-09-01 | |
| Ambeed | A193901-5g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 5g |
$17.00 | 2021-07-07 | |
| Ambeed | A193901-10g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 10g |
$32.00 | 2021-07-07 | |
| Ambeed | A193901-25g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 25g |
$61.00 | 2021-07-07 | |
| Ambeed | A193901-100g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 100g |
$160.00 | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ992-20g |
2-Benzamido-2-phenylacetic Acid |
74536-43-9 | 98% | 20g |
414.0CNY | 2021-07-10 | |
| Ambeed | A193901-1g |
2-Benzamido-2-phenylacetic acid |
74536-43-9 | 98% | 1g |
$6.00 | 2021-07-07 | |
| TRC | B208303-25mg |
2-Benzamido-2-phenylacetic Acid |
74536-43-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B208303-50mg |
2-Benzamido-2-phenylacetic Acid |
74536-43-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B208303-250mg |
2-Benzamido-2-phenylacetic Acid |
74536-43-9 | 250mg |
$ 95.00 | 2022-06-07 |
2-Benzamido-2-phenylacetic Acid Suppliers
2-Benzamido-2-phenylacetic Acid Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Benzamido-2-phenylacetic Acid
Introduction to 2-Benzamido-2-phenylacetic Acid (CAS No. 74536-43-9)
2-Benzamido-2-phenylacetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 74536-43-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its benzamido and phenylacetic acid functional groups, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural framework of this compound, featuring a benzoylamide moiety linked to a phenylacetic acid backbone, positions it as a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 2-Benzamido-2-phenylacetic Acid can be represented as C14H13N1O2. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its unique reactivity and interaction with biological targets. Specifically, the benzamido group (-CONHC6H5) imparts a certain level of rigidity and hydrogen bonding capability, while the phenylacetic acid moiety (-CH2-COOH) introduces both lipophilic and acidic properties. This balance makes it an attractive scaffold for designing molecules with specific pharmacological profiles.
In recent years, 2-Benzamido-2-phenylacetic Acid has been extensively studied for its potential in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, including inflammation, blood clotting, and cancer progression. By designing molecules that selectively inhibit specific proteases, researchers aim to develop treatments for a wide range of diseases. The benzamido group in 2-Benzamido-2-phenylacetic Acid is particularly well-suited for this purpose, as it can mimic the transition state of peptide bond hydrolysis, thereby acting as a potent inhibitor.
Moreover, the phenylacetic acid moiety offers additional opportunities for structural modification. Researchers have explored derivatives of this compound that incorporate various substituents at different positions on the benzene ring and the acetic acid side chain. These modifications have led to the discovery of several compounds with enhanced binding affinity and improved pharmacokinetic properties. For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against caspase enzymes, which are key mediators of apoptosis (programmed cell death). This has opened up new avenues for developing treatments for neurodegenerative diseases and cancer.
The versatility of 2-Benzamido-2-phenylacetic Acid extends beyond protease inhibition. It has also been investigated as a precursor in the synthesis of non-peptide mimetics—small molecules that mimic the biological activity of peptides without their drawbacks. Non-peptide mimetics are particularly valuable in drug development because they often exhibit better oral bioavailability and metabolic stability compared to peptides. Several research groups have reported the use of 2-Benzamido-2-phenylacetic Acid in generating novel compounds that target receptors such as G protein-coupled receptors (GPCRs) and ion channels. These receptors are involved in numerous physiological processes and are key targets for many therapeutic interventions.
In addition to its role in drug discovery, 2-Benzamido-2-phenylacetic Acid has found applications in materials science and catalysis. Its unique structural features make it an interesting candidate for designing organic catalysts or ligands that can facilitate various chemical transformations. For example, derivatives of this compound have been used as chiral auxiliaries or ligands in asymmetric synthesis, where they help achieve high enantioselectivity in catalytic reactions. This underscores the broad utility of 2-Benzamido-2-phenylacetic Acid across different scientific disciplines.
The synthesis of 2-Benzamido-2-phenylacetic Acid itself is another area where innovation continues to thrive. Traditional synthetic routes often involve multi-step processes that require expensive reagents or harsh conditions. However, recent advances in synthetic methodology have made it possible to produce this compound more efficiently and sustainably. For instance, catalytic methods using transition metals have been developed to streamline the formation of key bonds in its structure. These improvements not only reduce costs but also minimize waste generation, aligning with green chemistry principles.
The impact of 2-Benzamido-2-phenylacetic Acid on academic research cannot be overstated. It serves as a cornerstone molecule for numerous studies aimed at understanding fundamental biological processes and developing innovative therapeutics. As research progresses, it is likely that new applications and derivatives will continue to emerge, further solidifying its importance in chemical biology and medicinal chemistry.
In conclusion, 74536-43-9 plays a pivotal role in modern chemical research due to its structural complexity and functional diversity。 Its applications span from drug development to materials science,making it an indispensable tool for scientists across various disciplines。 As our understanding of molecular interactions deepens,the potential uses for this compound are expected to expand even further,driving innovation and discovery in the years to come。
74536-43-9 (2-Benzamido-2-phenylacetic Acid) Related Products
- 1205-02-3(N-Benzoyl-DL-alanine)
- 2198-64-3((S)-a-Methylhippuric Acid)
- 14257-84-2((R)-2-Acetamido-2-phenylacetic acid)
- 42429-20-9((S)-2-Acetamido-2-phenylacetic acid)
- 15962-46-6(2-acetamido-2-phenylacetic acid)
- 17966-60-8(Bz-D-Ala-OH)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)